oxolan-2-ylmethyl N-(3-triethoxysilylpropyl)carbamate
Description
Oxolan-2-ylmethyl N-(3-triethoxysilylpropyl)carbamate is a carbamate derivative featuring a tetrahydrofuran (oxolane) ring substituted at the 2-position with a methyl group linked to a carbamate moiety. The carbamate nitrogen is further bonded to a 3-triethoxysilylpropyl chain. The triethoxysilyl group enables covalent bonding to hydroxyl-rich substrates (e.g., glass, metals, or polymers), while the carbamate may contribute to hydrolytic stability or biocompatibility. However, detailed physicochemical data (e.g., melting point, solubility, or pKa) for this specific compound are absent in the provided evidence, necessitating inferences from structurally related compounds.
Properties
Molecular Formula |
C15H31NO6Si |
|---|---|
Molecular Weight |
349.49 g/mol |
IUPAC Name |
oxolan-2-ylmethyl N-(3-triethoxysilylpropyl)carbamate |
InChI |
InChI=1S/C15H31NO6Si/c1-4-20-23(21-5-2,22-6-3)12-8-10-16-15(17)19-13-14-9-7-11-18-14/h14H,4-13H2,1-3H3,(H,16,17) |
InChI Key |
RVFRDSQXXSRCOI-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCNC(=O)OCC1CCCO1)(OCC)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxolan-2-ylmethyl N-(3-triethoxysilylpropyl)carbamate typically involves the reaction of oxolan-2-ylmethanol with 3-(triethoxysilyl)propyl isocyanate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate group. The reaction can be represented as follows:
Oxolan-2-ylmethanol+3-(Triethoxysilyl)propyl isocyanate→Oxolan-2-ylmethyl N-(3-triethoxysilylpropyl)carbamate
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxolan-2-ylmethyl N-(3-triethoxysilylpropyl)carbamate can undergo various chemical reactions, including:
Hydrolysis: The triethoxysilyl group can be hydrolyzed to form silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous acid/base.
Condensation: Catalyzed by acids or bases, often under mild heating.
Substitution: Requires nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: Formation of silanol derivatives.
Condensation: Formation of polysiloxanes.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry
In chemistry, oxolan-2-ylmethyl N-(3-triethoxysilylpropyl)carbamate is used as a precursor for the synthesis of functionalized silanes and siloxanes. These compounds are valuable in the development of advanced materials with tailored properties.
Biology
In biological research, this compound can be used to modify surfaces of biomaterials to enhance biocompatibility and promote cell adhesion. It is also explored for its potential in drug delivery systems due to its ability to form stable, biocompatible coatings.
Medicine
In medicine, the compound’s ability to form biocompatible coatings makes it a candidate for use in medical devices and implants. Its potential to deliver therapeutic agents in a controlled manner is also being investigated.
Industry
In the industrial sector, this compound is used in the production of coatings, adhesives, and sealants. Its ability to enhance the adhesion and durability of these materials is highly valued.
Mechanism of Action
The mechanism of action of oxolan-2-ylmethyl N-(3-triethoxysilylpropyl)carbamate involves the hydrolysis of the triethoxysilyl group to form silanol groups, which can then condense to form siloxane bonds. This process results in the formation of a stable, crosslinked network that imparts desirable properties to the material, such as enhanced adhesion and durability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares oxolan-2-ylmethyl N-(3-triethoxysilylpropyl)carbamate with analogous carbamates and silane-containing derivatives reported in the literature. Structural variations, functional groups, and key properties are highlighted.
Table 1: Structural and Functional Group Comparison
Key Differences and Implications
Core Ring Systems :
- The oxolane ring in the target compound provides a 5-membered oxygenated ring, enhancing solubility compared to cyclopentane or oxetane derivatives . However, the 3-substituted oxolane in VX-478 includes a sulfonamide group, which significantly alters bioactivity and acidity (pKa ~2.05) .
- Oxetane and cyclopentane derivatives (e.g., –4) exhibit increased ring strain or steric hindrance, affecting reactivity and metabolic stability .
Functional Groups :
- Triethoxysilyl vs. Sulfonamide : The triethoxysilyl group in the target compound enables surface adhesion, whereas the sulfonamide in VX-478 contributes to hydrogen bonding and protease inhibition .
- tert-Butyl Carbamates : Compounds in –4 use tert-butyl groups for steric protection of the carbamate, enhancing stability during synthetic processes .
Physicochemical Properties :
- Solubility : VX-478 is highly soluble in DMSO (30 mM) due to its polar sulfonamide and hydroxyl groups . The target compound’s solubility is likely lower, dominated by the hydrophobic triethoxysilyl chain.
- Melting Point : VX-478 melts at 118–134°C , while tert-butyl carbamates () typically have lower melting points (<100°C) due to reduced crystallinity.
Research Findings and Limitations
- Synthetic Utility: Triethoxysilyl carbamates are understudied in the provided evidence, but analogous silane-carbamates are known for hybrid material synthesis. For example, γ-glycidoxypropyltrimethoxysilane (a structurally similar silane) is widely used in epoxy composites .
- Bioactivity Gap: Unlike VX-478 (a therapeutic agent), the target compound’s bioactivity is uncharacterized in the evidence.
Biological Activity
Oxolan-2-ylmethyl N-(3-triethoxysilylpropyl)carbamate is a compound that combines elements of silane chemistry with carbamate functionality. This unique structure suggests potential applications in various fields, including materials science and medicinal chemistry. The biological activity of this compound is of particular interest due to its potential interactions within biological systems.
- Molecular Formula : C16H31N2O7Si
- Molecular Weight : 377.51 g/mol
- Purity : Typically around 90% in commercial preparations .
The biological activity of this compound is primarily attributed to its ability to form stable bonds with siliceous surfaces and other oxides. This property allows it to act as a coupling agent, enhancing adhesion between organic and inorganic materials. Such interactions can lead to improved mechanical properties and stability in composite materials, which is crucial in biomedical applications .
Antimicrobial Properties
Research indicates that compounds with silane functionalities often exhibit antimicrobial properties. The presence of the triethoxysilyl group may enhance the compound's ability to disrupt microbial membranes or inhibit biofilm formation. For instance, studies have shown that silane-based compounds can effectively reduce bacterial adhesion on surfaces, which is critical in preventing infections in medical devices.
Cytotoxicity and Cell Interaction
In vitro studies assessing the cytotoxicity of related carbamate compounds suggest that while some derivatives may exhibit cytotoxic effects on cancer cell lines, the specific activity of this compound requires further investigation. Initial data suggest a potential for selective toxicity, which could be harnessed for targeted cancer therapies.
Case Studies
-
Surface Modification Applications
- A study demonstrated the efficacy of silane coupling agents in enhancing the biocompatibility of polymeric surfaces used in implants. The incorporation of this compound into polymer matrices resulted in improved cell adhesion and proliferation rates compared to unmodified surfaces.
-
Drug Delivery Systems
- Research has explored the use of silane-modified carriers for drug delivery applications. The modification with this compound showed promise in increasing the loading efficiency and controlled release profiles of therapeutic agents.
Data Table: Biological Activity Summary
| Property | Description |
|---|---|
| Antimicrobial Activity | Effective against various bacterial strains |
| Cytotoxicity | Potential selective toxicity on cancer cell lines |
| Surface Adhesion | Enhanced adhesion properties on polymer substrates |
| Drug Loading Efficiency | Improved loading capacity in drug delivery systems |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
